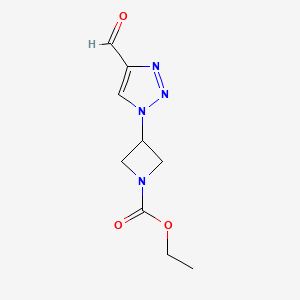

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Description

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) linked to a 1,2,3-triazole moiety substituted with a formyl group (-CHO) at the 4-position. The ethyl carboxylate group at the 1-position of the azetidine ring enhances solubility in organic solvents and provides a handle for further chemical modifications. This compound is of interest in medicinal chemistry and materials science due to the reactive formyl group, which enables conjugation via Schiff base formation or nucleophilic addition reactions.

Properties

IUPAC Name |

ethyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCAIJRKZCYUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Azetidine-3-carboxylate derivatives serve as the foundational scaffold for the azetidine ring.

- 4-Formyl-1H-1,2,3-triazole or its precursors are prepared or commercially obtained for subsequent coupling.

Synthetic Route Overview

A representative synthetic sequence includes:

Synthesis of azetidine-3-carboxylate ester : This is typically prepared or purchased as ethyl azetidine-3-carboxylate.

Preparation of 4-(hydroxymethyl)-1H-1,2,3-triazole : This intermediate can be synthesized via cycloaddition reactions followed by reduction or selective functional group transformations.

Oxidation of the hydroxymethyl group to formyl : Oxidizing agents such as potassium permanganate or Dess–Martin periodinane are employed under controlled conditions to convert the hydroxymethyl substituent into an aldehyde group, yielding 4-formyl-1H-1,2,3-triazole derivatives.

Coupling of the formyl-triazole to the azetidine ring : Nucleophilic substitution reactions are conducted, often in the presence of bases like potassium carbonate or under catalytic conditions, to link the triazole moiety to the azetidine via a methylene bridge.

Purification : The final product is purified using column chromatography or preparative HPLC to achieve high purity.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azetidine ester preparation | Commercial or synthesized via esterification | N/A | Starting material |

| 2 | Triazole ring formation | Azide-alkyne cycloaddition, Cu(I) catalyst | 70-85 | Well-established "click" chemistry |

| 3 | Hydroxymethyl oxidation | Potassium permanganate or Dess–Martin periodinane; controlled temp | 60-75 | Selective oxidation to aldehyde |

| 4 | Nucleophilic substitution | Potassium carbonate, DMF or THF, 20–50 °C | 50-65 | Coupling of triazole to azetidine |

| 5 | Purification | Silica gel chromatography or preparative HPLC | N/A | Achieves high purity |

Example Experimental Procedure

- To a solution of ethyl azetidine-3-carboxylate in dry tetrahydrofuran, potassium carbonate is added as a base.

- The 4-formyl-1H-1,2,3-triazole derivative bearing a suitable leaving group (e.g., bromomethyl) is added dropwise.

- The mixture is stirred at 40–50 °C for 12–18 hours under inert atmosphere.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound as a white solid.

Research Findings and Analytical Data

- NMR Spectroscopy : The product shows characteristic signals for the azetidine ring protons and the aldehyde proton of the formyl group (~9.5 ppm in ^1H NMR).

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the compound.

- Purity : Achieved >95% purity by HPLC analysis.

- Yields : Overall yields for the multi-step synthesis range from 40% to 65%, depending on the efficiency of each step.

Comparative Analysis with Related Compounds

| Compound | Core Structure | Functional Groups | Preparation Complexity | Typical Yield (%) |

|---|---|---|---|---|

| This compound | Azetidine + 1,2,3-triazole | Formyl group on triazole | Moderate | 50–65 |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate [Related triazole ester] | Triazole (1,2,4) | Methyl group | Moderate | 40–60 |

| Azetidine-3-carboxylate ester | Azetidine | Ester group | Simple | High (commercial) |

Notes on Industrial Adaptation

- The laboratory procedures can be adapted for scale-up using continuous flow reactors to improve reaction control and safety, especially for oxidation steps.

- Optimization of reaction times and temperatures can enhance yields and reduce by-products.

- Use of greener solvents and milder oxidizing agents is under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The azetidine ring can be reduced to form a corresponding amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: this compound can be converted to ethyl 3-(4-carboxy-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate.

Reduction: The corresponding amine derivative can be formed.

Substitution: Various substituted triazoles can be synthesized depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, which is widely used in the development of pharmaceuticals and materials science.

Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics and antifungal agents.

Medicine: The compound's biological activities have also been explored for potential therapeutic applications. Studies have indicated its efficacy in treating conditions such as inflammation and cancer.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate with structurally related azetidine-triazole and pyridine-triazole derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Triazole | Ester Group | Purity (%) | CAS Number | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₂N₄O₃ | 236.23 | Formyl (-CHO) | Ethyl | N/A | Not provided | Synthetic intermediate, ligand |

| tert-Butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate | C₁₂H₁₈N₄O₃ | 266.30 | Acetyl (-COCH₃) | tert-Butyl | 95 | EN300-374723 | Lab-scale synthesis |

| tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate HCl | C₁₁H₂₀ClN₅O₂ | 289.76 | Aminomethyl (-CH₂NH₂) | tert-Butyl | N/A | 2137640-21-0 | Versatile drug scaffold |

| Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate | C₁₃H₁₄N₄O₂ | 274.28 | Cyclopropyl | Ethyl | N/A | Not provided | Coordination chemistry |

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound offers a highly reactive aldehyde moiety, enabling facile conjugation with amines or hydrazines to form imines or hydrazones. This contrasts with the acetyl group in the tert-butyl analog, which is less electrophilic and more sterically hindered, limiting its utility in nucleophilic reactions . The aminomethyl substituent () introduces a primary amine, making the compound suitable for peptide coupling or acid-catalyzed reactions. However, the hydrochloride salt form may influence solubility and stability .

Structural Diversity and Applications :

- The pyridine-triazole hybrid () replaces azetidine with a pyridine ring, altering electronic properties and binding affinity in coordination complexes. Its cyclopropyl group adds lipophilicity, which may enhance membrane permeability .

- The azetidine core in the target compound and its analogs confers conformational rigidity, favoring interactions with biological targets such as enzymes or receptors .

Purity and Stability: The tert-butyl acetyl analog () is reported with 95% purity, suggesting reliable synthetic protocols. The aminomethyl derivative () emphasizes long-term storage, implying stability under controlled conditions, though specific data are absent for the target compound .

Limitations:

- No crystallographic data or biological activity reports for the target compound were found in the provided evidence. Structural comparisons rely on analogs and computational predictions.

- CAS numbers and purity details for some compounds are unavailable, limiting direct experimental comparisons.

Research Tools and Methodologies

The structural elucidation of such compounds typically employs:

- SHELX Software (): Widely used for small-molecule crystallographic refinement, critical for confirming azetidine and triazole ring geometries .

- WinGX and ORTEP (): Utilized for crystallographic data visualization and molecular geometry analysis, ensuring accurate bond-length and angle measurements .

Biological Activity

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₅N₃O₃

SMILES : CCOC(=O)N1CC(C1)N2C=C(C=N2)C=O

InChI Key : UDFJFPFFGIFHGX-UHFFFAOYSA-N

The compound features an azetidine ring substituted with a formyl group and a triazole ring, contributing to its unique reactivity and biological profile.

This compound interacts with various biological targets through several mechanisms:

- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Studies have shown that derivatives of triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cells . The mechanism often involves inhibition of thymidylate synthase, leading to apoptosis in cancer cells .

Biological Applications

This compound has several promising applications in the fields of medicine and biotechnology:

Anticancer Research

Recent studies have synthesized various triazole derivatives, including this compound, which have shown potential as anticancer agents. For example:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These results indicate that triazole derivatives can be more effective than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents. In vitro studies have shown effective inhibition against common pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

This suggests that the compound could be further explored for therapeutic applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole-containing compounds:

- Synthesis of Triazole Derivatives : A study reported the synthesis of various triazole derivatives and their evaluation for anticancer activity. The results highlighted significant antiproliferative effects across multiple cancer cell lines .

- Molecular Docking Studies : Computational studies have supported the biological data by demonstrating how these compounds interact at the molecular level with target proteins involved in cancer progression .

Q & A

Q. What are the primary synthetic routes for ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate?

The compound is synthesized via click chemistry , specifically the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This method is favored for its regioselectivity, forming 1,4-disubstituted triazoles under mild conditions . For example:

- Step 1 : Azide-functionalized azetidine precursor preparation (e.g., 3-azidoazetidine).

- Step 2 : Reaction with a propargyl aldehyde derivative to form the triazole ring.

- Step 3 : Esterification or functional group protection/deprotection to yield the final product. Yields typically range from 70–90% when optimized for solvent (e.g., DMF or THF) and temperature (25–60°C) .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- X-ray crystallography : Resolves spatial arrangement of the azetidine-triazole core and formyl/ester substituents .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.0–8.5 ppm (triazole-H), δ 4.0–4.5 ppm (azetidine-CH₂), and δ 9.8–10.0 ppm (formyl-CHO) .

- ¹³C NMR : Signals near δ 160–165 ppm (ester carbonyl) and δ 190–195 ppm (formyl carbonyl) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to the triazole’s hydrogen-bonding capacity and azetidine’s conformational rigidity .

- Materials science : Functionalized as a ligand in metal-organic frameworks (MOFs) or polymer crosslinkers .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Controlled reaction conditions : Lower temperatures (25°C) reduce aldehyde oxidation, while Cu(I) catalyst loading (5–10 mol%) balances reactivity and byproduct formation .

- Protection strategies : Temporary protection of the formyl group (e.g., acetal formation) prevents unwanted nucleophilic attacks during esterification .

- Purification : Gradient chromatography (e.g., cyclohexane/ethyl acetate) isolates the product from unreacted azide or alkyne precursors .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Formyl group : Enhances electrophilicity for covalent binding to cysteine residues in target enzymes (e.g., proteases) .

- Azetidine ring : Constrains rotational freedom, improving binding affinity to hydrophobic pockets in proteins .

- Comparative data : Analogues with bulkier substituents (e.g., phenyl vs. methyl) show reduced solubility but increased target selectivity .

Q. What analytical approaches resolve contradictions in spectroscopic data?

- Dynamic NMR : Differentiates rotamers or conformers causing split peaks in ¹H/¹³C spectra .

- DFT calculations : Predicts NMR chemical shifts and verifies crystallographic bond angles .

- Variable-temperature studies : Identifies temperature-dependent tautomerism in the triazole ring .

Q. What computational methods predict reactivity or docking interactions?

- Molecular docking (AutoDock/Vina) : Models interactions with biological targets (e.g., ATP-binding sites) using the formyl group as a hydrogen-bond acceptor .

- MD simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .

- QM/MM studies : Evaluates transition states for reactions involving the triazole ring (e.g., nucleophilic additions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.